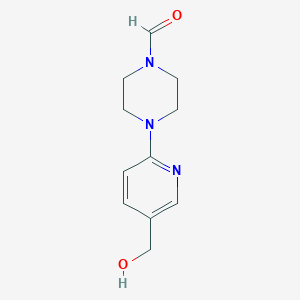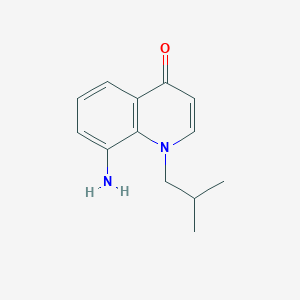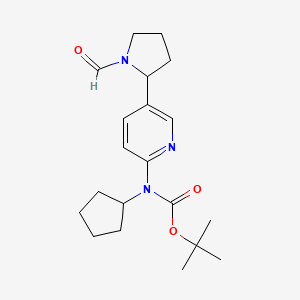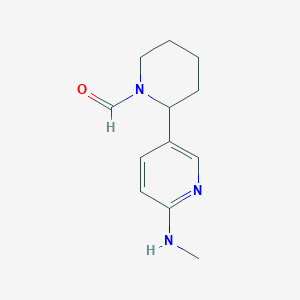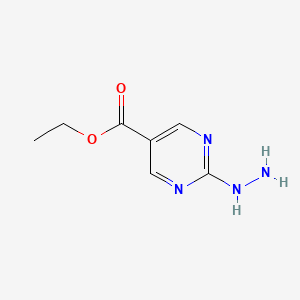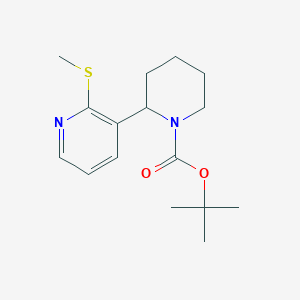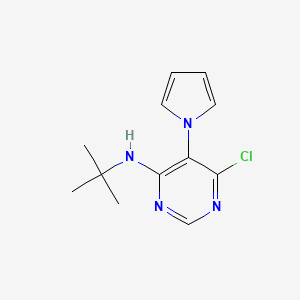
N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group, a chlorine atom, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Substitution with Pyrrole: The pyrrole ring can be introduced via a nucleophilic substitution reaction, where the chlorine atom is replaced by the pyrrole group in the presence of a base such as sodium hydride.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-6-chloro-5-(1H-pyrazol-1-yl)pyrimidin-4-amine
- N-(tert-Butyl)-6-chloro-5-(1H-imidazol-1-yl)pyrimidin-4-amine
- N-(tert-Butyl)-6-chloro-5-(1H-triazol-1-yl)pyrimidin-4-amine
Uniqueness
N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C12H15ClN4 |
|---|---|
Molecular Weight |
250.73 g/mol |
IUPAC Name |
N-tert-butyl-6-chloro-5-pyrrol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C12H15ClN4/c1-12(2,3)16-11-9(10(13)14-8-15-11)17-6-4-5-7-17/h4-8H,1-3H3,(H,14,15,16) |
InChI Key |
CXSHYOIEFSNCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(C(=NC=N1)Cl)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


